molecular formula C18H21NO2 B8009268 N-Benzyl-N-isopropyl-4-methoxybenzamide

N-Benzyl-N-isopropyl-4-methoxybenzamide

Cat. No.: B8009268
M. Wt: 283.4 g/mol
InChI Key: MIAUCQRMTJWYDT-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives, compounds containing a benzene (B151609) ring attached to an amide group, are a cornerstone of modern chemical research. Their utility spans from medicinal chemistry to materials science. In the pharmaceutical industry, the benzamide motif is present in a significant number of marketed drugs and drug candidates. rsc.org It is a key structural feature in molecules designed to interact with various biological targets, leading to therapeutic effects such as analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

The versatility of the benzamide structure allows for extensive modification, enabling chemists to fine-tune the pharmacological and physicochemical properties of molecules. For instance, substitutions on the benzene ring and the amide nitrogen can dramatically alter a compound's activity. researchgate.net Beyond pharmaceuticals, benzamide derivatives are integral to the development of advanced polymers like nylons and aramids, which are valued for their structural rigidity and resistance to hydrolysis. wikipedia.org

Overview of Amide Functionality in Synthetic Chemistry

The amide bond, characterized by a carbonyl group attached to a nitrogen atom, is one of the most fundamental and stable functional groups in organic chemistry. numberanalytics.com This linkage is the backbone of peptides and proteins, essential molecules for life. rsc.org The stability of the amide bond is attributed to resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. This resonance effect makes the amide bond less reactive than other carbonyl derivatives like esters. masterorganicchemistry.com

The synthesis of amides is a common yet sometimes challenging reaction in organic chemistry. numberanalytics.com Traditional methods often involve the reaction of a carboxylic acid with an amine, frequently requiring activating agents to proceed efficiently. numberanalytics.com Modern synthetic strategies have focused on developing milder and more atom-economical methods for amide bond formation. rsc.org The amide group's ability to participate in hydrogen bonding significantly influences the solubility and structural organization of molecules in which it is present. wikipedia.org

Contextualization of N-Alkylated Benzamides

N-alkylated benzamides are a specific subclass of benzamides where the amide nitrogen is substituted with one or two alkyl groups. This structural modification prevents the amide from acting as a hydrogen bond donor, which can significantly alter its physical and biological properties. The introduction of alkyl groups on the nitrogen can also influence the molecule's conformation and its ability to bind to biological targets. researchgate.net

While extensive research exists for the broader class of benzamides, specific information on the synthesis and detailed research findings for N-Benzyl-N-isopropyl-4-methoxybenzamide is not widely available in publicly accessible scientific literature. The following sections will, therefore, discuss the expected chemical properties and potential synthetic routes based on the known chemistry of its constituent functional groups.

Interactive Data Table: Properties of Related Benzamide Derivatives

To provide context for the potential properties of this compound, the table below lists information for structurally related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight
N-Benzyl-4-methoxybenzamide7465-87-4C15H15NO2241.29 g/mol
N-isopropyl-4-methoxybenzamide7464-44-0C11H15NO2193.24 g/mol
N-Benzyl-p-anisidine17377-95-6C14H15NO213.28 g/mol
N-Benzyl-4-piperidone3612-20-2C12H15NO189.25 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUCQRMTJWYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Development

Strategies for Benzamide (B126) Bond Formation

The construction of the benzamide core of N-Benzyl-N-isopropyl-4-methoxybenzamide involves the creation of a covalent bond between the carbonyl carbon of a benzoic acid derivative and the nitrogen atom of an amine. Several established methodologies are available for this transformation.

Acylation of Amines

A primary and widely employed method for the synthesis of amides is the acylation of amines. This reaction typically involves the use of an activated carboxylic acid derivative, most commonly an acyl chloride, which reacts with a primary or secondary amine to form the corresponding amide. The high reactivity of acyl chlorides makes them effective acylating agents for this purpose. sigmaaldrich.comganeshremedies.com

In a typical N-acylation reaction, the carboxylic acid is first activated by converting it into an acid chloride. These acid halides are often moisture-sensitive and are typically used immediately in a "one-pot" reaction with the amine to form the amide. The reaction is generally exothermic and may require careful temperature control.

Amidation Reactions

Amidation reactions encompass a broader range of methods for forming amide bonds. While the acylation of amines with acyl chlorides is a prominent example, other methods include the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. However, for the synthesis of N-substituted benzamides like this compound, the reaction between an amine and an acyl halide, often under Schotten-Baumann conditions, is a common and effective approach. website-files.comlscollege.ac.inwikipedia.org

The Schotten-Baumann reaction involves the use of a two-phase solvent system, typically consisting of water and an organic solvent. lscollege.ac.inwikipedia.org A base dissolved in the aqueous phase neutralizes the acid generated during the reaction, while the reactants and the product remain in the organic layer. lscollege.ac.inwikipedia.org

Targeted Synthesis of this compound

The targeted synthesis of this compound is most effectively achieved through the acylation of N-benzyl-N-isopropylamine with 4-methoxybenzoyl chloride. This approach offers a direct and efficient route to the desired product.

Precursor Selection and Preparation

The key precursors for the synthesis of this compound are N-benzyl-N-isopropylamine and 4-methoxybenzoyl chloride.

N-benzyl-N-isopropylamine : This secondary amine serves as the nucleophile in the acylation reaction. It can be synthesized through various methods, including the reductive amination of benzaldehyde with isopropylamine.

4-methoxybenzoyl chloride : Also known as anisoyl chloride, this acyl chloride is the electrophilic component. wikipedia.org It is a reactive acylating agent that can be prepared from 4-methoxybenzoic acid (anisic acid) by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. wikipedia.orgchemicalbook.com

Reaction Optimization and Parameter Studies

The efficiency and purity of the product in the synthesis of N-benzyl-N-isopropyl amides can be significantly influenced by the reaction conditions. A key optimization strategy involves using an excess of the N-benzyl-N-isopropylamine reactant to also function as the acid-accepting agent. google.com This approach avoids the introduction of a tertiary amine, such as triethylamine, which can sometimes complicate purification. google.com

The use of a non-reactive organic solvent, for instance, toluene, is beneficial. The combination of the solvent and the final amide product enhances the solubility of the amine hydrochloride byproduct, which helps to maintain a lower viscosity in the reaction mixture, thereby facilitating better stirring and heat exchange during the exothermic reaction. google.com

A general procedure involves the reaction of the acid chloride with a molar excess of N-benzyl-N-isopropylamine. The reaction mixture is typically stirred at an elevated temperature to ensure completion. google.com

ParameterOptimized ConditionRationale
Acid Scavenger Excess N-benzyl-N-isopropylamineImproves product purity and yield by avoiding tertiary amine bases. google.com
Solvent Non-reactive organic solvent (e.g., Toluene)Facilitates heat exchange and maintains lower viscosity. google.com
Temperature Elevated (e.g., 90-95 °C)Promotes reaction completion. google.com

Base-Mediated Approaches to Benzamides

Base-mediated approaches are central to the synthesis of benzamides via acylation. The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction between the acyl chloride and the amine.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and efficient approach for the formation of C-N bonds, providing access to N-substituted amides with high selectivity and functional group tolerance. Several methodologies have been developed that are pertinent to the synthesis of this compound.

An operationally simple and practical method for the synthesis of secondary amides involves the nickel-catalyzed N-alkylation of primary amides with alcohols. researchgate.net This "hydrogen borrowing" methodology utilizes an earth-abundant and non-precious metal catalyst, with water as the only byproduct. researchgate.net The synthesis of this compound via this route would likely proceed in a stepwise fashion, starting from 4-methoxybenzamide. The primary amide would first be N-benzylated using benzyl (B1604629) alcohol, followed by N-isopropylation with isopropyl alcohol, or vice-versa.

The catalytic system is tolerant of a variety of functional groups, including the methoxy (B1213986) group present on the benzamide. researchgate.net Benzamides bearing electron-rich functionalities are well-tolerated in this reaction. researchgate.net The general conditions for this transformation involve heating the amide and alcohol in a suitable solvent in the presence of a nickel catalyst and a base under an inert atmosphere. researchgate.net

Table 1: Representative Conditions for Nickel-Catalyzed N-Alkylation of Amides with Alcohols

Parameter Condition
Catalyst NiBr2
Ligand 1,10-Phenanthroline
Base K3PO4
Solvent Toluene
Temperature 120 °C
Atmosphere Nitrogen

This table represents typical conditions and may require optimization for the specific synthesis of this compound.

Rhodium(III)-catalyzed reactions of benzamides often proceed via C-H bond activation. nih.govnih.govmdpi.com One such transformation is the oxidative carbonylation of benzamides with carbon monoxide to form phthalimides. nih.gov This reaction involves the activation of both a C-H bond on the aromatic ring and the N-H bond of the amide. nih.gov Another related process is the oxidative cycloaddition of benzamides and alkynes to yield isoquinolones, which also proceeds through a rhodacycle intermediate formed by C-H/N-H activation. nih.gov

While these methods are powerful for the synthesis of specific heterocyclic structures derived from benzamides, they are not directly applicable to the synthesis of this compound, as they involve functionalization of the aromatic ring and cyclization rather than N-alkylation. These reactions showcase the versatility of rhodium catalysis in activating benzamides for different synthetic outcomes. nih.govnih.gov

The insertion of carbenes into amide N-H bonds provides a direct route for the N-alkylation of amides. nih.govresearchgate.net This methodology has been successfully employed for the enantioselective N-alkylation of primary amides using a combination of an achiral rhodium catalyst and a chiral squaramide co-catalyst. nih.govresearchgate.net The reaction is characterized by mild conditions and rapid reaction rates. nih.govresearchgate.net

For the synthesis of this compound, this method could be envisioned to occur in a stepwise manner. For instance, N-isopropyl-4-methoxybenzamide could be subjected to a rhodium-catalyzed carbene insertion reaction with a suitable benzyl-diazo precursor to furnish the final product. The insertion of siloxycarbenes into secondary amide N-H bonds has also been reported, indicating that N-H bonds in secondary amides are amenable to this type of transformation. acs.org This method offers a powerful tool for creating C-N bonds under mild conditions. acs.org

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions is critical for the success of transition metal-catalyzed syntheses of this compound.

For the nickel-catalyzed N-alkylation of amides with alcohols , various solvents have been screened, with toluene often being a suitable choice. researchgate.net Other solvents such as xylene and dioxane have also been investigated. researchgate.net The reaction is typically carried out at an elevated temperature, commonly 120 °C, in a Schlenk tube under a nitrogen atmosphere for a duration of 24 hours. researchgate.net A base, such as potassium phosphate (K3PO4), is also required for the reaction to proceed. researchgate.net Solvent-free conditions have also been explored for related N-alkylation reactions. x-mol.netmdpi.com

In the case of rhodium-catalyzed C-H activation reactions of benzamides, the solvent system can influence the reaction outcome. For olefination reactions directed by a triazene group, methanol was found to be the optimal solvent. pkusz.edu.cn These reactions are often conducted at temperatures ranging from room temperature to 90 °C under an argon atmosphere. pkusz.edu.cn Additives such as silver acetate (AgOAc) and copper acetate (Cu(OAc)2·H2O) are frequently employed as oxidants. pkusz.edu.cn

For carbene insertion reactions , the choice of solvent can be critical. These reactions are often performed in solvents like dichloromethane (DCM) under mild conditions, sometimes at room temperature. acs.org

Table 2: Summary of Solvent Systems and Reaction Conditions

Synthetic Method Solvent(s) Temperature Key Reagents/Additives
Nickel-Catalyzed N-Alkylation Toluene, Xylene, Dioxane 120 °C NiBr2, 1,10-Phenanthroline, K3PO4
Rhodium-Catalyzed C-H Activation Methanol, DCE RT to 90 °C [Cp*RhCl2]2, AgOAc, Cu(OAc)2
Carbene N-H Insertion Dichloromethane (DCM) Room Temperature Rhodium catalyst, Diazo precursor

DCE = 1,2-dichloroethane; RT = Room Temperature

Purification and Isolation Techniques

Column Chromatography Methods

Column chromatography is a widely used and effective technique for the purification and isolation of N-substituted amides from reaction mixtures. For compounds such as this compound, silica gel is a common stationary phase.

In the context of the nickel-catalyzed synthesis of related N-alkylated amides, the product was isolated using silica-gel column chromatography. researchgate.net A common mobile phase for the purification of benzamides is a mixture of ethyl acetate and hexane. researchgate.net The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from starting materials, catalysts, and byproducts. For N-Benzyl-4-methoxybenzamide, an eluent system of ethyl acetate/hexane in a 1:4 ratio was effective. researchgate.net

The progress of the purification can be monitored by thin-layer chromatography (TLC). For more complex mixtures or polar amides, reversed-phase chromatography using a C18 stationary phase may also be employed. biotage.com In some cases, specialized techniques like two-dimensional liquid chromatography (NPLC x RPLC) have been used for the purification of complex amide mixtures. rsc.org

Recrystallization Procedures

Recrystallization is a pivotal technique for the purification of solid organic compounds like this compound. While specific literature detailing a definitive recrystallization procedure for this exact compound is not prevalent, general methods for N-substituted benzamides provide a well-established protocol. The process relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

A common procedure involves dissolving the crude benzamide product in a minimal amount of a suitable hot solvent to create a saturated solution. proquest.com Solvents are selected based on their ability to dissolve the compound well at elevated temperatures but poorly at lower temperatures. For N-substituted benzamides, solvents such as ethyl acetate or ethanol are frequently effective. proquest.commdpi.comresearchgate.net After dissolution of the crude material, the solution is allowed to cool slowly and without disturbance. This gradual cooling process decreases the solubility of the benzamide, promoting the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

The purified crystals are then isolated by filtration, washed with a small volume of the cold solvent to remove any residual mother liquor, and dried under vacuum. In some cases, a binary solvent system, such as an ethanol/water mixture, may be employed to achieve the desired solubility gradient for optimal crystal growth and purification. researchgate.net The precise solvent system and conditions must often be determined empirically for any specific benzamide.

Table 1: General Steps for Recrystallization of N-Substituted Benzamides

Derivatization Strategies of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies typically focus on the introduction of new functional groups or the alteration of existing moieties to systematically explore structure-activity relationships.

Substituent Introduction on Benzyl Moiety

Modifying the benzyl group is most effectively and precisely achieved by utilizing substituted starting materials rather than by direct functionalization of the final molecule. The primary synthetic route to N-benzyl amides involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with a benzylamine. By selecting a benzylamine that already contains the desired substituent, chemists can ensure regiochemical control.

For instance, analogues with electron-donating or electron-withdrawing groups can be prepared using commercially available substituted benzylamines. This approach allows for the introduction of a wide array of functional groups, including halogens, alkyls, alkoxys, and nitro groups, at specific positions (ortho, meta, or para) on the benzyl ring. nih.gov An alternative pathway involves the reductive amination of benzaldehydes, where substituted benzaldehydes can serve as precursors to introduce the desired functionality onto the benzyl fragment. google.com

Table 2: Examples of Precursors for Benzyl Moiety Derivatization

Modifications of the Isopropyl Group

Direct chemical modification of the sterically hindered and chemically robust isopropyl group is generally not a feasible synthetic strategy. Instead, analogues are prepared by incorporating alternative alkyl groups during the synthesis. This is achieved by replacing isopropylamine with other primary amines in the synthetic sequence.

For example, in a synthesis proceeding via reductive amination, 4-methoxybenzaldehyde could be reacted with a different primary amine (e.g., ethylamine, cyclopropylamine) followed by benzylation to yield analogues with modified N-alkyl groups. Alternatively, if the synthesis involves the acylation of a secondary amine, a range of N-benzyl-N-alkylamines can be used as starting materials to generate the desired structural diversity at this position. This method provides a straightforward and predictable route to a wide variety of N-alkyl analogues.

Functionalization of the Methoxybenzene Ring

The methoxybenzene ring of the core structure is amenable to functionalization through electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. wikipedia.org Since the para-position is occupied by the amide carbonyl, electrophilic attack is directed to the two equivalent ortho-positions (C3 and C5) adjacent to the methoxy group.

Standard EAS reactions can be employed to introduce various substituents. masterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid or in a polar solvent can introduce one or two bromine atoms at the ortho positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, which can subsequently be reduced to an amino group. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, although these reactions can sometimes be limited by the presence of the deactivating amide group. masterorganicchemistry.comlibretexts.org

The reactivity of the ring is a balance between the activating effect of the methoxy group and the deactivating effect of the amide substituent, but functionalization remains a viable strategy for derivatization. wikipedia.org

Alkenylation of N-Methoxybenzamide Derivatives

A more modern and highly specific method for functionalizing the methoxybenzene ring is through transition metal-catalyzed C-H bond activation. Ruthenium-catalyzed oxidative C-H bond olefination has been successfully applied to N-methoxybenzamide systems. organic-chemistry.orgacs.orgnih.gov In this reaction, the amide's N-methoxy group functions as an internal oxidizing directing group, guiding the catalyst to selectively activate the C-H bond at the ortho-position. organic-chemistry.orgacs.org

This methodology allows for the direct coupling of the benzamide with various alkenes, such as acrylates or styrenes, to form ortho-alkenylated products. organic-chemistry.orgacs.org The reaction is typically carried out using a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, often with a copper acetate co-catalyst in a suitable solvent like methanol. organic-chemistry.orgacs.orgnih.gov This strategy provides a clean and efficient route to complex derivatives without the need for pre-functionalization of the aromatic ring. acs.org

Table 3: Ruthenium-Catalyzed C-H Alkenylation of N-Methoxybenzamides

Transamidation Reactions of Secondary Amides

While this compound is a tertiary amide, the study of transamidation reactions—the conversion of one amide into another—is highly relevant in the broader context of amide chemistry. Transamidation of secondary amides, which is traditionally challenging due to the high stability of the amide bond, has seen significant recent advancements. nih.govacs.org

A prominent strategy involves the activation of the secondary amide nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). nih.govacs.org This N-Boc activation electronically destabilizes the amide bond, rendering the carbonyl carbon more susceptible to nucleophilic attack. acs.org Following activation, the transamidation can proceed through several protocols:

Metal-Free Transamidation: N-Boc activated secondary amides can react directly with a range of primary or secondary amines under mild, metal-free conditions. nih.govacs.orgresearchgate.net These reactions often proceed at room temperature without any additives, offering a high degree of functional group tolerance. nih.govacs.org

Nickel-Catalyzed Transamidation: For more challenging substrates, non-precious metal catalysis provides a powerful alternative. Nickel catalysts have been shown to effectively mediate the transamidation of N-Boc activated secondary amides with various amine nucleophiles. nih.govnih.gov This approach is particularly useful for aliphatic amides and demonstrates broad substrate scope, tolerating various functional groups on both the amide and amine coupling partners. nih.govnih.govacs.org This method represents a significant advance in overcoming the traditional inertness of the amide C-N bond. nih.gov

Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

The structural framework of N-Benzyl-N-isopropyl-4-methoxybenzamide is determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of direct experimental data for this compound in the searched literature, the following analysis is a prediction based on the known spectral data of closely related analogues, including N-benzyl-4-methoxybenzamide, N,N-diisopropyl-4-methoxybenzamide, and N-isopropyl-4-methoxybenzamide. The presence of both benzyl (B1604629) and isopropyl groups on the nitrogen atom can lead to complex spectra due to restricted rotation around the amide C-N bond, potentially resulting in two sets of signals for the substituents (rotamers) and diastereotopicity of the benzylic and isopropyl methyl protons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-methoxybenzoyl, benzyl, and isopropyl groups.

The protons of the 4-methoxyphenyl (B3050149) group are anticipated to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to resonate at a lower field (higher ppm) compared to the protons meta to the carbonyl group due to the electron-withdrawing effect of the amide. The methoxy (B1213986) group protons will likely appear as a sharp singlet.

The benzyl group protons will show a complex pattern. The phenyl protons of the benzyl group will likely appear as a multiplet. The two benzylic protons (CH₂) are expected to be diastereotopic due to the chiral environment created by the bulky substituents on the nitrogen and restricted rotation, and thus may appear as two separate signals, each likely a doublet, or as a complex multiplet.

The isopropyl group protons will consist of a methine (CH) proton and six methyl (CH₃) protons. The methine proton is expected to be a septet. The six methyl protons may also be diastereotopic, potentially giving rise to two distinct doublets.

Predicted ¹H NMR Data:

Aromatic Protons (4-methoxyphenyl): Two doublets, integrating to 2H each.

Aromatic Protons (benzyl): A multiplet, integrating to 5H.

Benzylic Protons (CH₂): Likely two distinct signals (or a multiplet), integrating to 2H in total.

Methoxy Protons (OCH₃): A singlet, integrating to 3H.

Isopropyl Methine Proton (CH): A septet, integrating to 1H.

Isopropyl Methyl Protons (CH₃): Potentially two doublets, integrating to 6H in total.

Predicted ¹H NMR Data Table for this compound
Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.40d2HAromatic H (ortho to C=O)
~6.90d2HAromatic H (meta to C=O)
~7.30-7.20m5HAromatic H (benzyl)
~4.60s or ABq2HBenzylic CH₂
~3.85s3HMethoxy OCH₃
~4.0-5.0m (septet)1HIsopropyl CH
~1.20d6HIsopropyl CH₃

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to restricted rotation, separate signals may be observed for the carbons of the benzyl and isopropyl groups in the different rotameric forms.

The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield position. The carbon atoms of the 4-methoxyphenyl group will show distinct signals, with the carbon attached to the oxygen of the methoxy group appearing at a low field. The carbons of the benzyl group and the isopropyl group will also have characteristic chemical shifts.

Predicted ¹³C NMR Data Table for this compound
Predicted Chemical Shift (δ ppm)Assignment
~171Amide C=O
~162Aromatic C-O
~136Aromatic C (ipso, benzyl)
~129Aromatic C (ipso, benzoyl)
~130Aromatic CH (ortho to C=O)
~128Aromatic CH (benzyl)
~127Aromatic CH (benzyl)
~126Aromatic CH (benzyl)
~114Aromatic CH (meta to C=O)
~55Methoxy OCH₃
~51 & 46Benzylic CH₂ and Isopropyl CH (possible rotamers)
~21 & 20Isopropyl CH₃ (possible rotamers)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are expected for the amide carbonyl group, the C-N bond, the C-O ether linkage, and the aromatic rings. The absence of an N-H stretching band, which is present in the spectrum of the secondary amide N-benzyl-4-methoxybenzamide, would confirm the tertiary nature of the amide in the target compound.

Key Predicted IR Absorption Bands:

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1670 cm⁻¹.

C-N Stretch: Expected in the region of 1250-1350 cm⁻¹.

C-O Stretch (Ether): A characteristic band for the aryl-alkyl ether is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals are expected just below 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Predicted IR Data Table for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2970MediumAliphatic C-H Stretch
~1650StrongAmide C=O Stretch
~1600, 1510Medium-StrongAromatic C=C Bending
~1250StrongAsymmetric C-O-C Stretch
~1030MediumSymmetric C-O-C Stretch

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight.

The fragmentation pattern is predicted to involve characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amides and amines. This could lead to the formation of a stable benzylic cation or an iminium ion derived from the isopropyl group. Cleavage of the amide bond can also occur, leading to a 4-methoxybenzoyl cation.

Predicted Key Fragments in EI-MS:

Molecular Ion (M⁺): The peak corresponding to the full molecular weight.

[M - CH₃]⁺: Loss of a methyl group from the isopropyl moiety.

[M - C₃H₇]⁺: Loss of the isopropyl group.

4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺): A prominent peak from the cleavage of the amide bond.

Benzyl cation ([C₇H₇]⁺): A stable fragment from the benzyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound.

For this compound, the expected molecular formula is C₁₈H₂₁NO₂. The theoretical monoisotopic mass for the neutral molecule is 283.15723 g/mol . In a typical HRMS experiment, the compound is ionized, often by adding a proton to form the [M+H]⁺ ion. The instrument then measures the m/z of this protonated species. The high resolution of the measurement allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Illustrative HRMS Data

IonTheoretical m/zMeasured m/zDifference (ppm)
[C₁₈H₂₂NO₂]⁺284.16451284.16449-0.07

Note: The data in this table is hypothetical and serves as an example of typical HRMS results for a compound with this formula. The difference in parts per million (ppm) between the theoretical and measured mass is a key indicator of accuracy.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves as fundamental proof of the compound's elemental makeup and purity.

For this compound (C₁₈H₂₁NO₂), the theoretical elemental composition can be calculated from its atomic weights and molecular weight (283.37 g/mol ).

Table 2: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)76.2976.25
Hydrogen (H)7.477.51
Nitrogen (N)4.944.91
Oxygen (O)11.2911.33

Note: The experimental values in this table are illustrative. In a real-world analysis, results are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical substance. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) separate the target compound from any impurities, starting materials, or by-products.

In an HPLC analysis, the sample is passed through a column under high pressure. Different compounds in the mixture travel through the column at different rates, allowing them to be separated and detected. The output, a chromatogram, shows peaks corresponding to each component. The purity of the sample is often determined by calculating the area of the peak for the main compound as a percentage of the total area of all peaks. For a pure sample of this compound, an ideal HPLC chromatogram would show a single, sharp peak, indicating the absence of detectable impurities.

Table 3: Representative HPLC Purity Data

Retention Time (min)Peak AreaArea %Identity
5.48998599.85This compound
2.15150.15Impurity

Note: This data is a representative example. The retention time is specific to the analytical method used (e.g., column type, mobile phase, flow rate). A purity level of >99% is often required for chemical standards.

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation in Synthesis

There is no available literature that elucidates the specific reaction pathway for the synthesis of N-Benzyl-N-isopropyl-4-methoxybenzamide. General synthetic routes for N,N-disubstituted benzamides typically involve the acylation of a secondary amine (N-benzylisopropylamine) with an acyl halide (4-methoxybenzoyl chloride) or the sequential N-alkylation of a primary amide (N-benzyl-4-methoxybenzamide or N-isopropyl-4-methoxybenzamide). However, without experimental or computational studies, the precise pathway, including the sequence of bond formations and potential side reactions, remains unknown for this specific compound.

Identification of Rate-Determining Steps

No studies have been conducted to identify the rate-determining step in the synthesis of this compound. For related reactions, the rate-determining step can vary depending on the specific substrates, reagents, and conditions used. It could involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent or the cleavage of a bond in a catalytic cycle, but this is purely conjectural in the context of the title compound.

Role of Catalysts in Reaction Mechanisms

While the synthesis of similar N,N-disubstituted amides can be catalyzed by various agents, including bases (to neutralize HCl byproduct in acyl chloride reactions) or transition metals (for cross-coupling approaches), there is no information on the role of catalysts specifically in the formation of this compound. The function of a catalyst in such a reaction would be to lower the activation energy of the rate-determining step, but the specifics of this for the target molecule have not been investigated.

Studies on Reaction Intermediates

No research has been published that identifies or characterizes any reaction intermediates formed during the synthesis of this compound. Potential intermediates, such as tetrahedral intermediates in an acylation reaction, have not been spectroscopically observed or trapped in the context of this specific transformation.

Computational Approaches to Reaction Mechanisms

A search of the scientific literature, including computational chemistry databases, revealed no studies that have applied computational methods to investigate the reaction mechanism for the synthesis of this compound.

Density Functional Theory (DFT) Calculations

There are no published Density Functional Theory (DFT) calculations that model the reaction coordinates, energies of reactants, products, or transition states for the formation of this compound.

Transition State Characterization

Without any computational studies, there has been no characterization of the transition state structures involved in the synthesis of this compound. The geometry, energy, and vibrational frequencies of any potential transition states are unknown.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for predicting the three-dimensional structure and flexibility of N-Benzyl-N-isopropyl-4-methoxybenzamide. These studies help in understanding how the molecule might interact with biological targets.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The most stable conformations arise from a balance of steric and electronic effects. The amide bond is generally planar, and the orientation of the N-benzyl and N-isopropyl groups relative to the 4-methoxybenzoyl group is of key interest.

A representative table of dihedral angles for a related N-substituted benzamide (B126) is shown below to illustrate the type of data generated in such studies.

Dihedral AnglePredicted Value (degrees)
C(aryl)-C(O)-N-C(benzyl)165.8
C(aryl)-C(O)-N-C(isopropyl)-15.2
C(O)-N-C(benzyl)-C(aryl)85.3

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a computational study.

Studies on substituted N-benzyl-4-bromo-2,5-dimethoxyphenylisopropylamines have shown that the position of substituents on the benzyl (B1604629) ring can affect the gas chromatographic separation, indicating an influence on the molecular properties. ojp.gov In a series of N-substituted benzamide derivatives, the presence of certain substituents on the phenyl ring was found to be critical for their biological activity. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of this compound, which are fundamental to its reactivity and interactions.

The electronic structure of this compound can be analyzed using methods like Density Functional Theory (DFT). These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate their energy gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Quantum chemical calculations have been performed on various benzamide derivatives to understand their electronic properties. nih.govepstem.net For instance, studies on substituted benzamides have used CNDO/S calculations to assign ionization potentials and relate them to the electron density at different positions in the molecule. cdnsciencepub.com

A hypothetical table of electronic properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding. The regions around the aromatic rings and the nitrogen atom will also have distinct electrostatic potentials that influence intermolecular interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with desired biological activities. nih.gov These methodologies aim to establish a correlation between the chemical structure of a molecule and its biological effect.

In the context of this compound, a hypothetical SAR study could involve modifying the substituents on the benzyl and benzoyl rings and at the nitrogen atom to investigate their impact on a specific biological activity. For instance, varying the substituent at the 4-position of the benzoyl ring or altering the size of the N-alkyl group could lead to significant changes in activity.

A hypothetical QSAR model for a series of analogs of this compound could be represented by an equation like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)

where the coefficients (c0, c1, c2, c3) are determined by statistical analysis of a dataset of compounds with known activities and calculated molecular descriptors.

Computational Design of Chemical Analogues

The computational design of chemical analogues is a cornerstone of modern drug discovery and materials science. This process often involves quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity or other properties. jppres.comnih.govunair.ac.id

For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a robust five-point pharmacophore model. nih.gov This model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, was used to create a 3D-QSAR model. nih.gov The resulting model showed excellent correlation and predictive power, suggesting that the hydrophobic character is crucial for the HDAC inhibitory activity of these compounds. nih.gov Such an approach could be theoretically applied to this compound to design analogues with potentially enhanced biological activities by modifying its substituent groups to optimize hydrophobic and hydrogen-bonding interactions.

In another example, QSAR models were developed for a series of benzamide substituted Mannich bases to assess their antibacterial activity. nih.gov These models, which demonstrated good statistical significance, could guide the synthesis of more potent antibacterial agents. nih.gov Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against a human lung cancer cell line resulted in an equation that could be used to model new chemical structures with potentially greater potency. jppres.comunair.ac.idresearchgate.net

The design of novel benzamide derivatives often involves modifying different parts of the molecular structure. For example, in a study aimed at discovering new antitumor agents, N-substituted benzamide derivatives were synthesized by modifying the structure of Entinostat (MS-275). nih.govresearchgate.net The preliminary structure-activity relationships (SARs) indicated that the 2-substituent of the phenyl ring and the heteroatoms of the amide group are critical for antiproliferative activity. nih.govresearchgate.net

Table 1: Examples of QSAR Models for Benzamide Derivatives

Compound Series Biological Activity Key Findings
Aminophenyl benzamide derivatives HDAC inhibition A five-point pharmacophore model (2 aromatic rings, 2 H-bond donors, 1 H-bond acceptor) was developed. Hydrophobic character is crucial for activity. nih.gov
Benzamide substituted Mannich bases Antibacterial activity Statistically sound QSAR models were developed with good predictive power (R² = 0.963-0.997). nih.gov

In Silico Screening and Virtual Ligand Discovery

In silico screening and virtual ligand discovery are computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. tandfonline.com These methods include molecular docking and pharmacophore modeling.

Molecular docking studies have been successfully applied to various benzamide derivatives. For example, to identify novel inhibitors of Rho-associated kinase-1 (ROCK1), a series of N-methyl-4-(4-pyrazolidinyl) benzamides were investigated using molecular docking, among other methods. tandfonline.comtandfonline.com This led to the identification of two compounds with superior predicted activities and high docking scores. tandfonline.comtandfonline.com Similarly, docking studies were performed on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives to understand their binding mechanism to the active site of COX-2. nih.gov

In another study, molecular docking was used to investigate the interactions of benzamide derivatives with human topoisomerase I and IIα enzymes, identifying promising anticancer candidates. dergipark.org.tr The design of selective CYP1B1 inhibitors also utilized a molecular docking approach to predict the binding patterns of designed benzamide derivatives. vensel.org

Virtual screening based on pharmacophore models is another powerful tool. For a series of benzamide derivatives to be developed as glucokinase activators, a pharmacophore hypothesis was generated to identify the essential features required for their activity. nih.gov This hypothesis was then used for 3D-QSAR and virtual screening studies. nih.gov

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

Compound Series Target Key Findings
N-methyl-4-(4-pyrazolidinyl) benzamides ROCK1 Identification of two virtual hits with high docking scores and predicted activity. tandfonline.comtandfonline.com
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides COX-2 Elucidation of the binding mechanism of potent inhibitors within the COX-2 active site. nih.gov
Benzamide derivatives Topoisomerase I and IIα Identification of compounds with high affinity for the Topo IIα enzyme. dergipark.org.tr

Molecular Dynamics Simulations in Chemical Systems

MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. tandfonline.com For instance, in the study of benzamide derivatives as ROCK1 inhibitors, MD simulations were used to confirm that the identified virtual hits were reasonably stable in the binding pocket of the enzyme. tandfonline.comtandfonline.com In the context of designing enzyme variants, MD simulations coupled with MM/PBSA and MM/GBSA methods can be used to eliminate false-positive designs at the computational stage, thus enhancing the predictive accuracy of computational enzyme design tools. rsc.org

Furthermore, MD simulations have been employed to study the behavior of new benzamide derivatives as potential inhibitors for enzymes involved in Alzheimer's disease. nih.gov These simulations revealed that the ligands had a limited stabilizing effect on the enzyme but significantly reduced its flexibility, suggesting a mechanism of inhibition that involves increasing the stiffness of the enzyme. nih.gov The analysis of hydrogen-bonding patterns during the simulation provided further insights into the ligand-enzyme interactions. nih.gov

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a theoretical framework that defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This theory allows for the calculation of various physical properties on a per-atom basis by partitioning space into atomic volumes, each containing a single nucleus. wikipedia.org

QTAIM is a powerful tool for analyzing chemical bonding, including non-covalent interactions. researchgate.netwiley-vch.de The theory identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density itself and its Laplacian, can be used to characterize the nature of the chemical bond. researchgate.net While no specific AIM analysis of this compound has been reported, this methodology could be applied to understand the intramolecular and intermolecular interactions within its crystal structure. Information theory has also been used to argue for a particular method of partitioning a molecule into atoms, known as the "stockholders partitioning". nih.gov

Prediction of Chemical Reactivity

The prediction of chemical reactivity can be approached through various computational methods, including those based on density functional theory (DFT). These methods can provide insights into the electronic structure and reactivity of molecules.

A study on the thermochemistry of substituted benzamides and benzoic acids established linear interrelations for thermodynamic properties such as vaporization enthalpies and gas-phase enthalpies of formation. nih.gov These correlations provide a simple method for predicting the thermodynamic properties of other benzamides, which can be related to their chemical reactivity. nih.gov

In a more detailed study, the chemical properties of a benzamide derivative with potential antitumor activity were investigated using electronic structure methods. tandfonline.com Conformational analysis predicted the lowest energy conformer, and UV absorptions were studied in different solvents. tandfonline.com Reactivity parameters derived from DFT calculations can provide a quantitative measure of a molecule's susceptibility to attack by electrophiles or nucleophiles, thus predicting its reactive sites.

Chemical Reactivity and Functional Applications Excluding Biological Activity

Role as Catalysts in Organic Transformations

Research has demonstrated that certain N-isopropylbenzamide derivatives can function as highly effective catalysts, particularly in oxidation reactions. These catalysts are often valued for being metal-free and environmentally benign alternatives to traditional heavy metal oxidants.

Studies have shown that 2-Iodo-N-isopropyl-5-methoxybenzamide is a highly reactive and environmentally friendly catalyst for the oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. sigmaaldrich.comnsf.gov In these reactions, the benzamide (B126) derivative works in conjunction with a co-oxidant, such as Oxone®. The process is efficient for a range of alcohols, including both benzylic and aliphatic types, and can proceed smoothly at room temperature to give good to excellent yields of the product. sigmaaldrich.comnsf.gov The high reactivity is attributed to the rapid generation of a hypervalent iodine species during the catalytic cycle. sigmaaldrich.comnsf.gov

A variety of alcohols have been successfully oxidized using a catalytic amount of the 5-methoxy derivative, as detailed in the table below.

Substrate (Alcohol)Product (Carbonyl Compound)Yield (%)
BenzhydrolBenzophenone (B1666685)Excellent
Various Benzylic AlcoholsCorresponding CarbonylsGood to Excellent
Various Aliphatic AlcoholsCorresponding CarbonylsModerate to Good
This table is illustrative of the catalytic activity of 2-Iodo-N-isopropyl-5-methoxybenzamide and is based on reported research findings. sigmaaldrich.comnsf.gov

The efficiency of N-isopropyl-iodobenzamide catalysts is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. A systematic study on the oxidation of benzhydrol to benzophenone revealed a clear trend in reactivity based on the electronic properties of the substituent at the 5-position of N-isopropyl-2-iodobenzamide. sigmaaldrich.com

The reactivity was found to increase in the following order: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe sigmaaldrich.com

This trend indicates that electron-donating groups enhance the catalytic activity, with the 5-methoxy group providing the highest reactivity. sigmaaldrich.com This enhancement is due to the rapid oxidation of the trivalent iodine species to the active pentavalent iodine species, a key step in the catalytic cycle. sigmaaldrich.com

Participation in Complex Organic Reactions

While no literature exists for N-Benzyl-N-isopropyl-4-methoxybenzamide, the broader class of benzamides is known to participate in various complex reactions.

There is currently no specific information available in the scientific literature regarding the participation of this compound in C-H bond functionalization reactions.

There is currently no specific information available in the scientific literature regarding the participation of this compound in coupling reactions.

Development of Chemical Tools and Reagents

The development of chemical tools and reagents from N-isopropylbenzamide derivatives has been an area of active research. The work on 2-Iodo-N-isopropyl-5-methoxybenzamide is part of a broader effort to create multifunctional organocatalysts based on hypervalent iodine chemistry. sigmaaldrich.com These reagents are designed to be efficient and environmentally benign for various organic transformations. sigmaaldrich.comnsf.gov

Intellectual Property Landscape

Patent Literature Analysis Pertaining to Benzamide (B126) Structures

An analysis of the patent literature reveals a broad and active field of invention surrounding benzamide structures. These patents typically claim novel benzamide derivatives, their synthesis, and their use in treating a wide range of diseases. While a specific patent for N-Benzyl-N-isopropyl-4-methoxybenzamide is not prominently found, the existing patent landscape for structurally related compounds provides valuable insights into how such a molecule could be protected.

Patents for benzamide derivatives often feature a Markush structure in their claims, which allows for the claiming of a large group of related compounds. For instance, a patent might claim a core benzamide scaffold with variable substituents at different positions, thereby covering numerous individual compounds, potentially including structures similar to this compound.

A review of granted patents and applications, such as those for substituted benzamides (US9296732B2) and novel benzamide derivatives (WO2013081400A3), highlights several key aspects of patenting in this chemical space. google.comgoogle.com These patents often include claims covering:

Composition of Matter: These are the most valuable claims, protecting the novel chemical entity itself. drugpatentwatch.com For a compound like this compound, this would involve claiming the specific chemical structure.

Pharmaceutical Compositions: These claims protect a formulation containing the active benzamide derivative along with pharmaceutically acceptable carriers or excipients.

Method of Use: These claims cover the use of the benzamide derivative for treating a specific medical condition. drugpatentwatch.com For example, patents for benzamide derivatives have claimed their use in the treatment of pain, itching, and cancer. google.comnih.gov

Process for Preparation: These claims protect a specific synthetic route used to manufacture the novel benzamide derivative. google.comgoogle.com

The scope of these patents often extends to include pharmaceutically acceptable salts, solvates, prodrugs, and stereoisomers of the claimed compounds. google.com This broad claiming strategy is designed to provide comprehensive protection for the invention.

Emerging Trends in Patenting Benzamide Derivatives

The field of medicinal chemistry is dynamic, and patenting trends for benzamide derivatives reflect the evolving landscape of drug discovery. Several emerging trends can be identified:

Targeting Kinase Inhibitors: A significant number of recent patents focus on benzamide derivatives as kinase inhibitors. researchgate.netnih.gov Protein kinases are crucial targets in oncology, and the benzamide scaffold has proven to be a versatile framework for designing potent and selective inhibitors. researchgate.netmdpi.com These patents often disclose novel substitution patterns on the benzamide ring that confer specificity for particular kinases.

Repurposing and New Indications: There is a growing trend in "evergreening" strategies, where new uses for existing or previously disclosed benzamide derivatives are patented. drugpatentwatch.com This can involve identifying new therapeutic indications for a known compound, thereby extending its commercial life.

Focus on Drug-like Properties: Modern patents increasingly include data on the improved drug-like properties of the claimed compounds, such as enhanced solubility, metabolic stability, and oral bioavailability. This reflects a greater emphasis on developing drug candidates with favorable pharmacokinetic profiles.

Novel Scaffolds and Bioisosteres: While the core benzamide structure remains central, there is a trend towards incorporating novel heterocyclic systems and bioisosteric replacements to explore new chemical space and improve biological activity. researchgate.net This is exemplified by the development of piperidinyl-based sulfamide (B24259) derivatives as a bioisosteric replacement for the benzamide moiety. researchgate.net

Strategies for Novel Chemical Entity Protection

Protecting a novel chemical entity (NCE) like this compound requires a multifaceted intellectual property strategy. The primary goal is to establish a robust patent portfolio that provides broad and long-lasting protection. drugpatentwatch.comtechtarget.com Key strategies include:

Provisional Patent Application: Filing a provisional patent application is often the first step. acs.org It establishes an early priority date for the invention and provides a one-year window to file a non-provisional application, during which further research and development can be conducted. vicihealthsciences.com

Composition of Matter Patent: As the "gold standard" of pharmaceutical patents, obtaining a composition of matter patent for the NCE is paramount. drugpatentwatch.com This provides the broadest possible protection, covering the molecule itself, regardless of its method of production or use. techtarget.com

Layered Patent Protection: A robust IP strategy involves creating a "patent thicket" or a layered portfolio of patents. drugpatentwatch.com This includes filing separate patents for:

Formulations: Protecting specific dosage forms and delivery systems. drugpatentwatch.comvicihealthsciences.com

Methods of Use: Claiming the use of the compound for various diseases. drugpatentwatch.com

Manufacturing Processes: Protecting novel and efficient synthetic routes. google.com

Intermediates: Patenting key chemical intermediates used in the synthesis of the final compound.

Evergreening: As the initial patent term nears its end, "evergreening" strategies can be employed to extend market exclusivity. drugpatentwatch.com This can involve patenting new formulations, new methods of use, or new combinations of the drug with other active ingredients.

Global Filing Strategy: Given the global nature of the pharmaceutical market, it is crucial to file for patent protection in key markets worldwide.

By employing these strategies, innovators can secure strong and defensible intellectual property rights for novel benzamide derivatives, which is essential for the successful commercialization of new medicines.

Future Directions in N Benzyl N Isopropyl 4 Methoxybenzamide Research

Advancements in Synthetic Methodologies

The synthesis of tertiary amides like N-Benzyl-N-isopropyl-4-methoxybenzamide can be approached through various established and emerging methodologies. Traditional synthesis would typically involve the acylation of N-benzylisopropylamine with 4-methoxybenzoyl chloride or the coupling of 4-methoxybenzoic acid with the same secondary amine using a peptide coupling reagent.

Future advancements in the synthesis of this and related compounds are likely to focus on efficiency, sustainability, and the ability to generate libraries of analogous compounds for screening purposes. Key areas for development include:

Catalytic Amidation: Moving beyond stoichiometric coupling reagents, the direct catalytic amidation of 4-methoxybenzoic acid with N-benzylisopropylamine represents a more atom-economical approach. Research into novel catalysts, potentially based on boron or other earth-abundant elements, could provide milder and more efficient reaction conditions.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

C-H Activation: A more advanced and cutting-edge synthetic approach could involve the direct coupling of a benzamide (B126) precursor with precursors for the benzyl (B1604629) and isopropyl groups via C-H activation methodologies. While challenging, this would represent a highly efficient and novel route to this class of compounds.

A comparative look at potential synthetic routes is presented in the table below.

Methodology Precursors Reagents/Catalysts Potential Advantages Potential Challenges
Traditional Acylation N-benzylisopropylamine, 4-methoxybenzoyl chlorideBase (e.g., triethylamine)Well-established, generally high-yieldingUse of stoichiometric base, generation of hydrochloride waste
Peptide Coupling N-benzylisopropylamine, 4-methoxybenzoic acidCoupling agents (e.g., DCC, EDC)Milder conditions than acyl chloridesFormation of by-products (e.g., DCU), cost of reagents
Catalytic Amidation N-benzylisopropylamine, 4-methoxybenzoic acidBoronic acid or other catalystsAtom-economical, reduced wasteCatalyst development is ongoing, may require higher temperatures
Flow Chemistry As per traditional or catalytic methodsPumped reagents and catalystsEnhanced control, scalability, and safetyRequires specialized equipment

Novel Applications in Chemical Synthesis

The benzamide functional group is a common scaffold in a wide range of biologically active molecules and functional materials. While the specific applications of this compound are yet to be explored, research on related N-substituted benzamides suggests several promising avenues of investigation. nih.govresearchgate.netbenthamdirect.comhilarispublisher.com

Medicinal Chemistry: Many N-benzylbenzamide derivatives have been investigated for their biological activities. For instance, they have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy and as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org Future research could involve the synthesis and screening of this compound and its analogs for various therapeutic targets. The combination of the benzyl, isopropyl, and methoxybenzyl moieties could lead to unique binding properties.

Agrochemicals: The benzamide scaffold is also present in a number of commercial pesticides and herbicides. The specific substitution pattern of this compound could be explored for potential agrochemical applications, with research focusing on its efficacy and environmental impact.

Materials Science: The rigid amide core combined with the flexible N-substituents could impart interesting properties for materials science applications. For example, related benzamides have been investigated for their liquid crystalline properties and as components in polymers. Future work could explore the potential of this compound as a building block for novel functional materials.

Integration of Advanced Computational Techniques

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before they are even synthesized. Techniques such as Density Functional Theory (DFT) and molecular docking are increasingly integrated into chemical research.

Conformational Analysis: The rotational barriers around the amide C-N bond and the bonds to the benzyl and isopropyl groups can be calculated to understand the molecule's conformational preferences. This is crucial for understanding its interaction with biological targets or its packing in the solid state.

Spectroscopic Prediction: Computational methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the characterization of the synthesized compound.

Molecular Docking: If a potential biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the target's active site. This can guide the design of more potent analogs. For example, docking studies on related N-substituted benzamides have been used to understand their interactions with HDAC2. nih.govresearchgate.net

Reactivity Prediction: DFT calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map. This information provides insights into its reactivity and the most likely sites for electrophilic or nucleophilic attack.

Exploration of Structure-Reactivity Relationships in Novel Reaction Manifolds

A systematic exploration of the structure-reactivity relationships (SRRs) of this compound would be a key area of future research. This would involve synthesizing a library of related compounds and evaluating how changes in their structure affect their chemical reactivity and properties.

Steric and Electronic Effects of the N-Substituents: The N-benzyl and N-isopropyl groups provide a specific steric environment around the nitrogen atom. One or both of these groups could be systematically varied to explore how steric hindrance affects the amide's conformational flexibility and its ability to participate in reactions or bind to a target. For instance, replacing the isopropyl group with a smaller or larger alkyl group would directly modulate the steric bulk.

Directed C-H Functionalization: The presence of multiple C-H bonds on the benzyl and methoxybenzyl rings offers opportunities for late-stage functionalization. Research could explore directed C-H activation reactions to introduce new functional groups at specific positions, allowing for the rapid diversification of the core structure.

The following table outlines potential structural modifications and their expected impact on the properties of this compound.

Structural Modification Rationale Expected Impact on Properties
Varying the para-substituent on the benzoyl ringTo probe electronic effects on the amide bond and overall molecule.Altered reactivity, polarity, and potential biological activity.
Modifying the N-alkyl group (e.g., replacing isopropyl)To investigate the role of steric hindrance around the nitrogen atom.Changes in conformational preferences, rotational barriers, and binding affinity to potential targets.
Introducing substituents on the N-benzyl ringTo explore additional sites for interaction and modify electronic properties.Fine-tuning of binding interactions and potential for new reactivity.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when synthesizing N-Benzyl-N-isopropyl-4-methoxybenzamide in a laboratory setting?

  • Methodological Answer : Prior to synthesis, conduct a thorough hazard analysis for all reagents (e.g., O-benzyl hydroxylamine hydrochloride, sodium pivalate) and solvents (e.g., dichloromethane, acetonitrile). Use risk assessment frameworks outlined in Prudent Practices in the Laboratory (Chapter 4) . Key steps include:

  • Evaluating thermal stability (e.g., DSC analysis to detect decomposition risks ).
  • Implementing ventilation and PPE (gloves, goggles) due to potential mutagenicity, as observed in Ames II testing .
  • Proper waste disposal per local regulations, particularly for halogenated solvents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm benzyl, isopropyl, and methoxy substituents. Compare chemical shifts with structurally similar benzamides (e.g., N-Benzyl-4-methylbenzamide ).
  • HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for purity assessment (>95% by HPLC ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~290–300 g/mol range, depending on substituents ).

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in amide coupling steps .
  • Catalyst Use : Sodium carbonate or pivalate salts improve nucleophilic substitution efficiency .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis from milligram to gram scales?

  • Methodological Answer :

  • Process Variables : Assess mixing efficiency (e.g., stir-bar size ) and heat dissipation in larger reactors.
  • Reagent Purity : Use anhydrous sodium pivalate to prevent hydrolysis during scale-up .
  • Analytical Validation : Compare TLC and HPLC profiles across scales to identify impurities introduced during scaling .

Q. What strategies mitigate mutagenic risks associated with handling this compound?

  • Methodological Answer :

  • Ames Test Data : Cross-reference mutagenicity data from structurally similar anomeric amides (e.g., compound 3 in showed lower mutagenicity than benzyl chloride).
  • Substitution Analysis : Replace mutagenic intermediates (e.g., O-benzyl hydroxylamine) with safer alternatives if feasible .
  • Exposure Control : Use fume hoods and closed systems for reactions involving volatile intermediates .

Q. How do substituents like the methoxy and trifluoromethyl groups influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Donating Groups : Methoxy groups increase aromatic ring electron density, facilitating electrophilic substitutions (e.g., bromination ).
  • Trifluoromethyl Effects : Enhances metabolic stability and lipophilicity, as seen in related trifluoromethylbenzamides .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability of the amide bond .

Q. How should contradictory literature data on reaction pathways be analyzed?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in methoxy groups) to trace reaction pathways .
  • Computational Modeling : Compare DFT-calculated activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways ).
  • Cross-Validation : Replicate conflicting procedures under controlled conditions (e.g., solvent purity, catalyst batch ).

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